Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth
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Overview
Description
Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth is a complex organobismuth compound with the molecular formula C33H46Bi2O11. This compound is known for its unique structure, which includes two bismuth atoms coordinated with carboxylate and oxo ligands derived from bornane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth typically involves the reaction of bismuth salts with bornane-derived carboxylic acids under controlled conditions. One common method includes the use of bismuth nitrate and 2-oxobornane-3-carboxylic acid in an organic solvent, followed by the addition of a base to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth species.
Substitution: Ligand exchange reactions can occur, where the carboxylate or oxo ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(III) species. Substitution reactions can result in a variety of bismuth complexes with different ligands .
Scientific Research Applications
Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring bismuth-based catalysts.
Biology: The compound has shown potential as an antimicrobial agent due to its bismuth content.
Medicine: Research is ongoing into its use in treating gastrointestinal disorders and as a component in radiopharmaceuticals.
Industry: It is utilized in the production of advanced materials, including bismuth-containing polymers and nanomaterials .
Mechanism of Action
The mechanism by which Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth exerts its effects involves the interaction of the bismuth atoms with biological molecules or substrates. In antimicrobial applications, bismuth ions can disrupt microbial cell walls and interfere with enzyme function. In catalysis, the bismuth centers facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Similar Compounds
Bismuth subsalicylate: Commonly used in medicine for gastrointestinal issues.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Employed in various chemical syntheses
Uniqueness
Hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth is unique due to its specific coordination environment and the presence of bornane-derived ligands. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and medicine .
Properties
CAS No. |
58034-29-0 |
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Molecular Formula |
C33H46Bi2O11 |
Molecular Weight |
1036.7 g/mol |
IUPAC Name |
bis[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl)oxy]bismuthanyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate;hydroxy(oxo)bismuthane |
InChI |
InChI=1S/3C11H16O3.2Bi.H2O.O/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;;;;/h3*6-7H,4-5H2,1-3H3,(H,13,14);;;1H2;/q;;;+1;+3;;/p-4 |
InChI Key |
JVJYGLPCNVDYAZ-UHFFFAOYSA-J |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O[Bi](OC(=O)C3C4CCC(C3=O)(C4(C)C)C)OC(=O)C5C6CCC(C5=O)(C6(C)C)C)C)C.O[Bi]=O |
Origin of Product |
United States |
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